molecular formula C11H14BrN5O B4361579 4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazole-3-carboxamide

4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B4361579
M. Wt: 312.17 g/mol
InChI Key: KNUOHCSXPXDAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazole-3-carboxamide: 1{Synthesis and structure of N-methyl-1-(4-bromo-3,5-dimethyl-1H-pyrazol .... This compound features a pyrazole ring, which is a five-membered heterocyclic aromatic organic compound, and is known for its biological and pharmaceutical relevance[{{{CITATION{{{_2{Synthesis and therapeutic potential of imidazole containing compounds](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-020-00730-1).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core[_{{{CITATION{{{1{Synthesis and structure of N-methyl-1-[(4-bromo-3,5-dimethyl-1H-pyrazol ...](https://link.springer.com/article/10.1134/S1070363215050072). One common method is the Hantzsch pyrazole synthesis , which involves the reaction of β-diketones with hydrazines[{{{CITATION{{{2{Synthesis and therapeutic potential of imidazole containing compounds](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-020-00730-1). The bromination and subsequent methylation steps are then carried out to introduce the bromo and methyl groups at the appropriate positions on the pyrazole ring[{{{CITATION{{{_1{Synthesis and structure of N-methyl-1-(4-bromo-3,5-dimethyl-1H-pyrazol ....

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form a bromate.

  • Reduction: : The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: : The bromine atom can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Bromate derivatives.

  • Reduction: : Pyrazoline derivatives.

  • Substitution: : Alkyl or aryl substituted pyrazoles.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or enzymes.

  • Medicine: : Potential use in pharmaceuticals, possibly as an inhibitor for certain enzymes or receptors.

  • Industry: : It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For instance, if used as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

This compound is unique due to its specific substitution pattern on the pyrazole ring. Similar compounds include:

  • 4-bromo-1H-pyrazole

  • **N-methyl-1-

Properties

IUPAC Name

4-bromo-N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN5O/c1-7-8(5-16(2)14-7)4-13-11(18)10-9(12)6-17(3)15-10/h5-6H,4H2,1-3H3,(H,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUOHCSXPXDAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC(=O)C2=NN(C=C2Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.